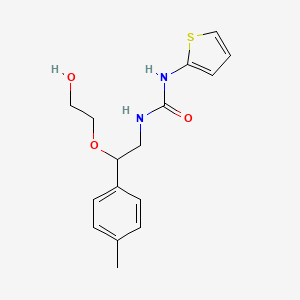

![molecular formula C18H22N2O2 B2654457 4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2176201-63-9](/img/structure/B2654457.png)

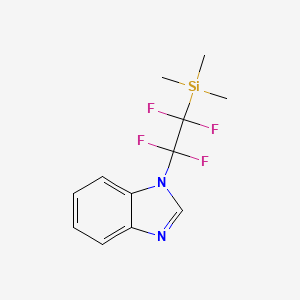

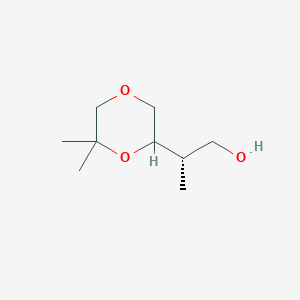

4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “4-(3-oxopropyl)benzonitrile” part suggests the presence of a benzonitrile group, which is a type of aromatic compound with a cyano group (-C≡N) attached.

Molecular Structure Analysis

The compound contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 five-membered ring .Applications De Recherche Scientifique

Novel Synthesis Techniques

Researchers have developed straightforward synthesis methods for producing carbocyclic nucleosides, highlighting the versatility of certain bicyclic compounds in nucleoside analog synthesis. For instance, Quadrelli et al. (2007) described a process that involves cycloaddition with benzonitrile oxide to afford isoxazoline-based carbocyclic aminols, serving as synthons for purine nucleosides. This synthesis approach underscores the utility of such compounds in constructing linear purine nucleosides, essential in drug development and biological studies (Quadrelli et al., 2007).

Antibacterial Applications

In the realm of antibacterial research, Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems, demonstrating the potential of bicyclic compounds for creating antibiotics. Their work showed that specific derivatives exhibit potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, compared with third-generation cephalosporins (Tsubouchi et al., 1994).

Potassium Channel Opener Prodrugs

Exploring novel therapeutic avenues, Horino et al. (2000) developed potassium channel opener (PCO) prodrugs with a slow onset and prolonged duration of action. Their synthesis of derivatives, aiming for reduced tachycardia induction, highlights the pharmaceutical applications of bicyclic compounds. This research demonstrates the compounds' roles in managing hypertension and their potential for delivering therapeutic effects with minimized side effects (Horino et al., 2000).

Antiproliferative Activity

Taia et al. (2020) synthesized a new series of heterocyclic systems from eugenol, demonstrating significant cytotoxicity against various cancer cell lines. Their research illustrates the potential of bicyclic compounds in developing anticancer agents, showcasing the broad spectrum of activity of these novel compounds (Taia et al., 2020).

Propriétés

IUPAC Name |

4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQIBCGRBNSHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)

![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)

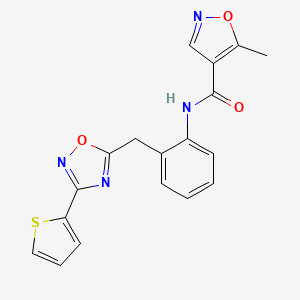

![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)